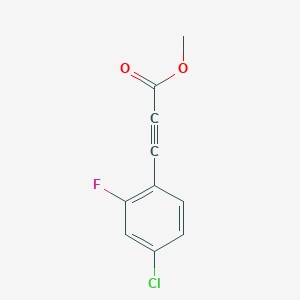

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate

Description

Structural Characterization and Nomenclature

This compound belongs to the class of propiolic acid esters, distinguished by a propargyl ester backbone substituted with a 4-chloro-2-fluorophenyl group. Its IUPAC name, This compound , derives from the parent propiolic acid, where the hydrogen at the third carbon is replaced by a 4-chloro-2-fluorophenyl moiety, and the carboxylic acid group is esterified with methanol.

The molecular formula is C₁₀H₆ClFO₂ , with a molecular weight of 212.60 g/mol . Key structural features include:

- A propargyl ester group (–O–CO–C≡CH), which introduces rigidity and electron-deficient characteristics.

- A 4-chloro-2-fluorophenyl ring, where chlorine and fluorine substituents occupy para and ortho positions, respectively. This substitution pattern creates electronic asymmetry, influencing reactivity in cross-coupling reactions.

Spectroscopic characterization data for analogous compounds, such as (2-fluorophenyl)methyl prop-2-ynoate (PubChem CID 175311990), suggest distinct infrared (IR) absorption bands at ~2200 cm⁻¹ (C≡C stretch) and ~1720 cm⁻¹ (ester C=O stretch). Nuclear magnetic resonance (NMR) spectra would likely show a singlet for the methyl ester protons (~3.8 ppm) and deshielded aromatic protons due to electron-withdrawing effects of chlorine and fluorine.

Physicochemical Properties

The compound’s properties are shaped by its hybrid aromatic-aliphatic structure and halogen substituents:

The low aqueous solubility aligns with its calculated partition coefficient (LogP ≈ 2.8), indicating preferential solubility in organic solvents like dichloromethane or dimethylformamide. The electron-deficient alkyne and electron-withdrawing substituents (Cl, F) render the compound prone to nucleophilic attack at the triple bond, a trait exploited in cycloaddition reactions. Stability studies of related propiolates suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Historical Context in Organofluorine Chemistry

The synthesis of fluorinated propiolates like this compound represents a convergence of two critical trends in modern synthetic chemistry: fluorine incorporation and alkyne functionalization . Fluorine’s role in enhancing metabolic stability and binding affinity in agrochemicals drove the development of chloro-fluoro aromatic systems in the late 20th century. Simultaneously, propiolic esters gained prominence as dienophiles in Diels-Alder reactions and substrates for metal-catalyzed couplings.

Early examples of structurally related compounds, such as 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 2886-65-9), highlighted the pharmacological potential of chloro-fluoro aromatics. However, this compound itself emerged more recently as a building block for heterocyclic synthesis, particularly in constructing indole and quinoline derivatives under Sonogashira coupling conditions. Its adoption in materials science—for instance, as a monomer in conductive polymers—remains an active area of research.

The compound’s historical trajectory mirrors broader advancements in directed fluorination techniques , such as Balz-Schiemann reactions and modern catalytic C–F bond-forming methods, which enabled precise regiocontrol in aromatic systems. Contemporary applications leverage its dual functionality (alkyne + ester) for constructing complex molecular architectures with tailored electronic properties.

Properties

Molecular Formula |

C10H6ClFO2 |

|---|---|

Molecular Weight |

212.60 g/mol |

IUPAC Name |

methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate |

InChI |

InChI=1S/C10H6ClFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3 |

InChI Key |

XGXCYVRMMHLRQP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=C(C=C(C=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the triple bond into a double or single bond.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related, differing in halogen substitution or core functional groups:

*Calculated based on halogen substitution.

Key Observations :

- Halogen Effects : The 4-chloro substituent increases molecular weight and lipophilicity compared to the 4-fluoro analog, while the 2-fluoro group introduces steric and electronic effects that may influence reactivity or binding interactions .

- Drug-Likeness : NSC777205 (a benzooxazine derivative with the same 4-Cl-2-F-phenyl group) complies with Lipinski’s rules, exhibits high gastrointestinal absorption, and demonstrates blood-brain barrier (BBB) permeability, suggesting that the target compound may share similar bioavailability traits if structurally optimized .

Physicochemical Properties

Data from analogs provides a basis for extrapolation:

| Property | Methyl 3-(4-Fluorophenyl)prop-2-ynoate | Methyl 3-(4-Chlorophenyl)prop-2-ynoate | Target Compound (Estimated) |

|---|---|---|---|

| Molecular Weight | 178.15 | 194.62 | ~212.61 |

| Lipophilicity (LogP) | ~2.1 (predicted) | ~2.8 (predicted) | ~3.2 (predicted)* |

| Solubility | Low (non-polar substituents) | Very low | Very low |

| BBB Permeability | Moderate | Moderate | High (based on NSC777205) |

*Predicted increase due to additive effects of Cl and F.

Notes:

- The 4-chloro-2-fluorophenyl group in NSC777205 shows 2-fold higher BBB permeability than its methoxy-substituted analog (NSC777207), highlighting the importance of halogen placement .

- The target compound’s ester group may reduce BBB penetration compared to NSC777205’s oxazine core but could enhance metabolic stability.

Biological Activity

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is a synthetic compound of increasing interest in medicinal chemistry and biological research. Its unique structural features, particularly the presence of halogenated phenyl groups, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and features a prop-2-ynoate moiety attached to a chlorofluorophenyl group. The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and bioactivity, making it a valuable candidate for drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes by forming covalent bonds with nucleophilic sites. This can modulate enzyme activity, leading to altered metabolic pathways.

- Receptor Binding : The halogenated phenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to specific receptors.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting cancer cell proliferation pathways. Its structure allows it to interfere with signaling cascades involved in cell division and survival .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or signaling pathways such as NF-kB .

- Neuroprotective Activity : There is emerging evidence that this compound may protect neuronal cells against oxidative stress, suggesting applications in neurodegenerative diseases .

Comparative Analysis

A comparative study with similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate | High | Moderate | Low |

| Methyl 3-(4-bromophenyl)prop-2-ynoate | Low | High | Moderate |

This table illustrates that while this compound shows moderate anticancer activity, it excels in anti-inflammatory effects compared to its analogs.

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value indicative of its potency as an anticancer agent .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.